Cas no 2580190-73-2 (2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid)

2-{1-(Benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid is a fluorinated azepane derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functional group. The presence of two fluorine atoms at the 5-position enhances its stability and potential reactivity in synthetic applications, particularly in peptide and heterocycle chemistry. The Cbz group offers selective deprotection under mild conditions, facilitating further derivatization. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, including protease inhibitors and fluorinated scaffolds. Its structural features make it valuable for medicinal chemistry research, where precise control over stereochemistry and functional group manipulation is required. The carboxylic acid moiety allows for further conjugation or coupling reactions.
2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid structure
2580190-73-2 structure
Product Name:2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid
CAS No:2580190-73-2
MF:C16H19F2NO4
MW:327.323171854019
CID:5658991
PubChem ID:165894057
Update Time:2025-11-01

2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27727629
    • 2-{1-[(benzyloxy)carbonyl]-5,5-difluoroazepan-4-yl}acetic acid
    • 2580190-73-2
    • 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid
    • Inchi: 1S/C16H19F2NO4/c17-16(18)7-9-19(8-6-13(16)10-14(20)21)15(22)23-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,21)
    • InChI Key: QKVSUBXOUJEEKC-UHFFFAOYSA-N
    • SMILES: FC1(CCN(C(=O)OCC2C=CC=CC=2)CCC1CC(=O)O)F

Computed Properties

  • Exact Mass: 327.12821441g/mol
  • Monoisotopic Mass: 327.12821441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.8Ų

2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid Pricemore >>

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Additional information on 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid

Comprehensive Overview of 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid (CAS No. 2580190-73-2)

2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid (CAS No. 2580190-73-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of difluoroazepane derivatives, which are known for their unique structural and functional properties. The presence of both benzyloxycarbonyl and difluoroazepane moieties makes this molecule particularly interesting for drug discovery and development.

The molecular structure of 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid features a seven-membered azepane ring with two fluorine atoms at the 5-position, enhancing its stability and reactivity. The benzyloxycarbonyl (Cbz) group serves as a protective group, commonly used in peptide synthesis, while the acetic acid moiety provides a handle for further functionalization. Researchers are increasingly exploring this compound for its potential in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

One of the key reasons behind the growing interest in 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid is its relevance to drug discovery. The incorporation of fluorine atoms into organic molecules often improves their metabolic stability, bioavailability, and binding affinity to biological targets. This has led to a surge in demand for fluorinated building blocks like this compound, especially in the development of central nervous system (CNS) drugs and anti-inflammatory agents.

In addition to its pharmaceutical applications, 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid is also being investigated for its potential in material science. The unique electronic properties imparted by the fluorine atoms make it a candidate for designing advanced polymers and coatings. Researchers are particularly interested in how the difluoroazepane core can influence the thermal and mechanical properties of these materials.

The synthesis of 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include the introduction of the benzyloxycarbonyl protecting group and the selective fluorination of the azepane ring. Given the complexity of these reactions, there is a growing need for high-purity intermediates to ensure the reproducibility and scalability of the process.

From a market perspective, the demand for 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid is expected to rise, driven by the expanding pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the needs of drug developers. Furthermore, advancements in green chemistry are prompting researchers to explore more sustainable routes for its production.

For those working with 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify its purity and structure.

In summary, 2-{1-(benzyloxy)carbonyl-5,5-difluoroazepan-4-yl}acetic acid (CAS No. 2580190-73-2) is a versatile and valuable compound with broad applications in pharmaceutical research, material science, and beyond. Its unique structural features and functional groups make it a promising candidate for innovation in multiple fields. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics and advanced materials.

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